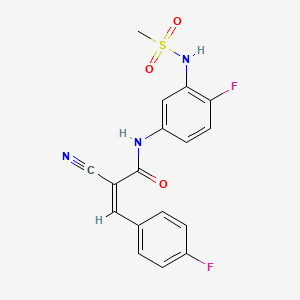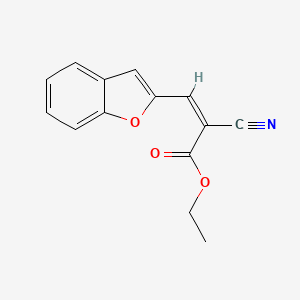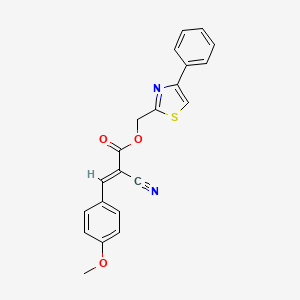
2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide involves the inhibition of specific proteins involved in cancer cell proliferation and survival. This compound targets the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cancer cell growth and survival. By inhibiting this pathway, this compound prevents the growth and survival of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide has anti-inflammatory and analgesic properties. This compound inhibits the production of pro-inflammatory cytokines and reduces the activation of immune cells involved in inflammation. Additionally, this compound has been found to have a low toxicity profile, making it a potential candidate for clinical use.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide in lab experiments include its specificity in targeting specific proteins involved in cancer cell proliferation and survival, its anti-inflammatory and analgesic properties, and its low toxicity profile. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
For the research on 2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide include exploring its potential applications in other diseases such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to optimize the synthesis method and improve the bioavailability and efficacy of this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide involves the reaction of 4-fluoro-3-methanesulfonamidobenzylcyanide with 4-fluorobenzaldehyde in the presence of a base. The resulting product is then treated with acetic anhydride to obtain the final compound.
Applications De Recherche Scientifique
2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide has been extensively studied for its potential applications in cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation and survival. Additionally, this compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
(Z)-2-cyano-N-[4-fluoro-3-(methanesulfonamido)phenyl]-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3S/c1-26(24,25)22-16-9-14(6-7-15(16)19)21-17(23)12(10-20)8-11-2-4-13(18)5-3-11/h2-9,22H,1H3,(H,21,23)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJZRLHJXPXLCX-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)F)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)F)/C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-methyl-2-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7683251.png)
![(1-butyltetrazol-5-yl)methyl (Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7683263.png)
![3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[(2S)-1-hydroxypropan-2-yl]thiophene-2-carboxamide](/img/structure/B7683265.png)

![ethyl (Z)-2-cyano-3-[4-[4-(4-oxoquinazolin-3-yl)butanoylamino]phenyl]prop-2-enoate](/img/structure/B7683278.png)
![N-[2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2,2-dimethylpropanamide](/img/structure/B7683287.png)

![N-[2-[(5E)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7683301.png)
![N'-(2-cyano-2-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}acetyl)-2-(morpholin-4-yl)-1,3-thiazole-4-carbohydrazide](/img/structure/B7683317.png)
![[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl (Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7683322.png)

![1-[(1R,2S)-2-(2-fluorophenyl)cyclopropyl]-3-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]urea](/img/structure/B7683339.png)
![(3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamide](/img/structure/B7683345.png)
![(1R,7S)-4-(4-methylphenyl)sulfonyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B7683350.png)